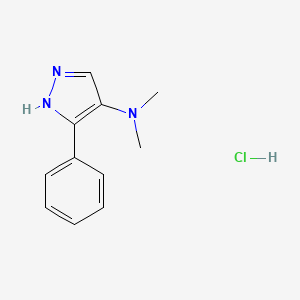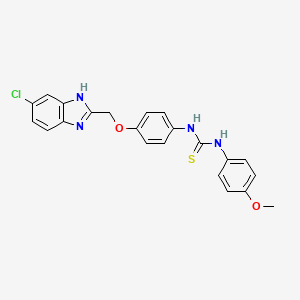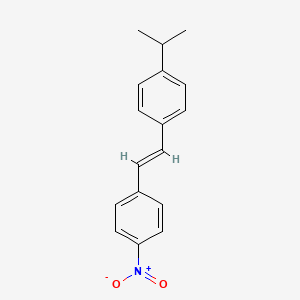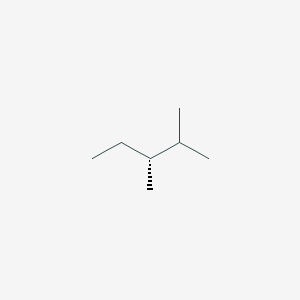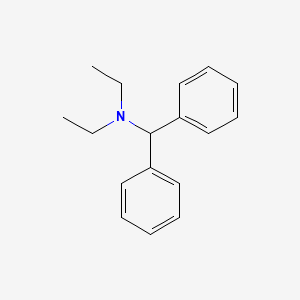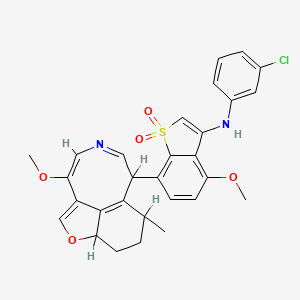
Quinovic acid glycoside 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinovic acid glycoside 2 is a naturally occurring compound found in various plant species, particularly in the Rubiaceae family. It is a triterpenoid saponin known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinovic acid glycoside 2 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process involves several steps, including solvent extraction, column chromatography, and thin-layer chromatography . The specific synthetic routes and reaction conditions for this compound are typically optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques . The final product is obtained after thorough quality control and standardization.
Analyse Chemischer Reaktionen
Types of Reactions: Quinovic acid glycoside 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinovic acid derivatives with altered functional groups, while reduction can produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Quinovic acid glycoside 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid saponins and their chemical properties.
Biology: Researchers investigate its role in cellular processes and its potential as a bioactive compound.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of quinovic acid glycoside 2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, inhibiting oxidative stress, and inducing apoptosis in cancer cells . The compound’s ability to down-regulate specific receptors and reduce the migration of inflammatory cells contributes to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Quinovic acid glycoside 2 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other quinovic acid glycosides, such as quinovic acid 28-O-β-D-glucopyranosyl ester and 3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester . These compounds share similar triterpenoid structures but differ in their glycosidic linkages and biological activities.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
115569-78-3 |
|---|---|
Molekularformel |
C42H66O14 |
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-35-32(48)33(28(44)21(3)53-35)56-34-31(47)30(46)29(45)23(18-43)54-34/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |
InChI-Schlüssel |
BZXXSUZFEIFGEX-LCSOEGAZSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


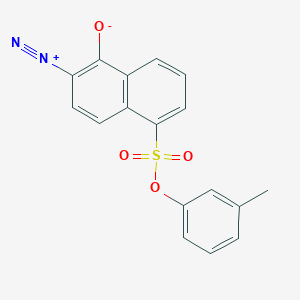
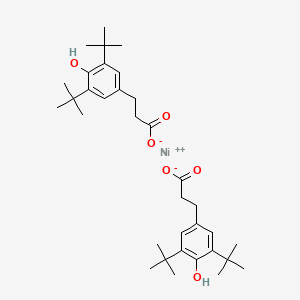
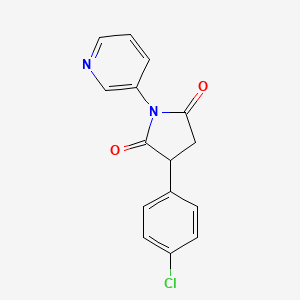
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
